![molecular formula C17H28 B1198628 6-Phenylundecane CAS No. 4537-14-8](/img/structure/B1198628.png)
6-Phenylundecane
Overview
Description
6-Phenylundecane is an organic compound with the molecular formula C17H28. It is an alkylbenzene, specifically an undecane substituted at the 6th position by a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Phenylundecane can be synthesized through a Grignard reaction. The process involves the reaction of styrene with 1-bromoundecane in the presence of copper(I) bromide (CuBr) and N,N,N’,N’-tetraethylethylenediamine (DIEEA) . The reaction conditions typically require an inert atmosphere and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Grignard reaction remains a fundamental approach. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Phenylundecane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the phenyl ring or the alkyl chain.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Products may include 6-phenylundecanol or 6-phenylundecanal.
Reduction: Products may include fully saturated hydrocarbons.
Substitution: Products vary depending on the substituent introduced, such as 6-bromo-phenylundecane or 6-nitro-phenylundecane.
Scientific Research Applications
Chemical Properties and Structure
6-Phenylundecane features a phenyl group attached to the sixth carbon of an undecane chain, influencing its physical and chemical characteristics. Its structure allows it to interact with biological membranes and participate in various chemical reactions, making it valuable in both analytical and synthetic chemistry.
Scientific Research Applications
1. Analytical Chemistry
- Gas Chromatography : this compound is utilized as a reference standard in gas chromatography, aiding in the analysis of complex mixtures. Its known retention time helps in identifying and quantifying other compounds in samples .
2. Drug Delivery Systems
- Due to its hydrophobic nature, this compound is being investigated for use in drug delivery systems. Its ability to encapsulate hydrophobic drugs enhances bioavailability and therapeutic efficacy .
3. Environmental Studies
- Research has focused on the role of this compound in environmental pollution, particularly in emissions from biomass burning. Understanding its behavior and degradation pathways can inform risk assessments related to air quality .
This compound's interactions with biological systems have led to studies exploring its potential health benefits:
1. Antioxidant Activity
- Preliminary studies suggest that this compound may possess antioxidant properties, capable of scavenging free radicals. This activity is crucial for mitigating oxidative stress-related diseases .
2. Antimicrobial Effects
Comparison of Antioxidant Activity
Compound | DPPH Scavenging Activity (IC50) |
---|---|
This compound | Not yet quantified |
Ethyl acetate fraction | 0.35 ± 0.094 mg/ml |
Methanol extract | Highest reducing power |
This table summarizes the DPPH scavenging activity of various compounds, indicating the need for further quantification of this compound's antioxidant potential.
Case Studies
1. Microbial Degradation Studies
Research has shown that certain microorganisms can degrade phenylalkanes, although specific strains have been found ineffective against this compound. This highlights the compound's stability in environmental conditions and suggests potential applications in bioremediation strategies .
2. Safety Assessments in Cosmetic Applications
A comprehensive safety assessment evaluated the use of recycled plastics containing this compound in cosmetic products. The study emphasized the importance of thorough testing to ensure consumer safety regarding potential chemical migration from packaging materials .
Mechanism of Action
The specific mechanism of action for 6-Phenylundecane is not well-documented. as an alkylbenzene, it may interact with biological membranes or proteins, potentially affecting cellular processes. Further research is needed to elucidate its molecular targets and pathways involved.
Comparison with Similar Compounds
- 6-Undecanylbenzene
- (1-Pentylhexyl)benzene
- α-Pentylhexylbenzene
Comparison: 6-Phenylundecane is unique due to its specific substitution pattern on the undecane chain. This structural feature may confer distinct chemical and physical properties compared to its analogs. For instance, the position of the phenyl group can influence the compound’s reactivity and interaction with other molecules.
Biological Activity
6-Phenylundecane is an aromatic hydrocarbon belonging to the family of phenylalkanes. Its structure consists of a phenyl group attached to a straight-chain undecane, making it a significant compound in various biological and chemical studies. This article explores the biological activity of this compound, including its antimicrobial properties, antioxidant effects, and potential applications in pharmacology.
This compound has the molecular formula and a molecular weight of 232.42 g/mol. It is characterized by its hydrophobic nature, which influences its biological interactions and solubility in organic solvents.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of phenyl-undecane derivatives. For instance, this compound has shown promising antifungal and antibacterial activities when tested against various pathogens. In a phytochemical investigation, it was noted that compounds like 6-phenyldodecane exhibited significant antibacterial activity, suggesting that this compound may share similar properties due to its structural characteristics .
Compound | Activity Type | Tested Pathogens | IC50 (µg/ml) |
---|---|---|---|
This compound | Antibacterial | E. coli | Not specified |
6-Phenyldodecane | Antifungal | Candida spp. | Not specified |
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. In studies using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, extracts containing this compound demonstrated significant free radical scavenging activity. This suggests that this compound could play a role in reducing oxidative stress in biological systems .
Study on Antioxidant Properties
A study evaluated the antioxidant capacity of various plant extracts containing phenylalkanes, including this compound. The results indicated that these extracts could effectively scavenge DPPH radicals at concentrations as low as 0.01 µg/ml, demonstrating their potential as natural antioxidants .
Phytochemical Analysis
In another research project focusing on the phytochemical constituents of several plants, this compound was identified among other phenylalkanes. The study reported that the presence of this compound correlated with enhanced antimicrobial activity against specific bacterial strains .
The biological activities of this compound are likely attributed to its ability to interact with cell membranes and disrupt microbial cell integrity. Additionally, its antioxidant properties may stem from its capacity to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.
Properties
IUPAC Name |
undecan-6-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28/c1-3-5-8-12-16(13-9-6-4-2)17-14-10-7-11-15-17/h7,10-11,14-16H,3-6,8-9,12-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCABIRIFXVXGQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCCCC)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075446 | |
Record name | 6-Phenylundecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5075446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4537-14-8 | |
Record name | 6-Phenylundecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4537-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, (1-pentylhexyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004537148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Phenylundecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5075446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Phenylundecane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0061857 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.